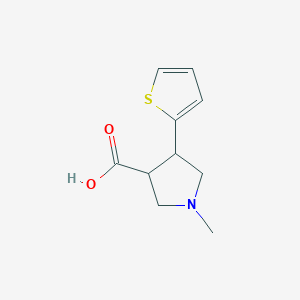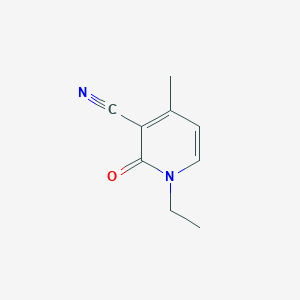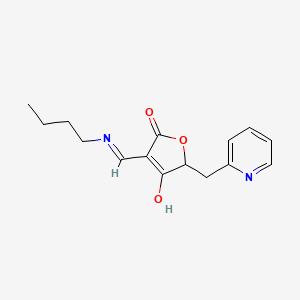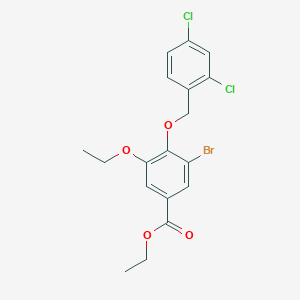
1-Methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both a pyrrolidine ring and a thiophene ring The presence of these two rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science The pyrrolidine ring is a five-membered nitrogen-containing ring, while the thiophene ring is a sulfur-containing five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophene moiety. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines. For the thiophene ring, the Gewald reaction is often employed, which involves the condensation of α-cyanoesters with sulfur and ketones .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate the cyclization reactions, and high-throughput screening can be employed to identify the most efficient reaction conditions .
化学反応の分析
Types of Reactions
1-Methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
1-Methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 1-Methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene ring can interact with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of the target enzyme or receptor .
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the pyrrolidine ring, making it less versatile in terms of chemical reactivity.
Pyrrolidine-3-carboxylic acid: Lacks the thiophene ring, which reduces its potential for electronic interactions.
1-Methylpyrrolidine-3-carboxylic acid: Similar structure but lacks the thiophene ring, limiting its applications in materials science.
Uniqueness
1-Methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine and thiophene rings. This dual-ring structure provides a balance of electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
1-methyl-4-thiophen-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c1-11-5-7(8(6-11)10(12)13)9-3-2-4-14-9/h2-4,7-8H,5-6H2,1H3,(H,12,13) |
InChIキー |
KDUYQGUUOJVWHQ-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B15229243.png)
![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)

![7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B15229253.png)



![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)


